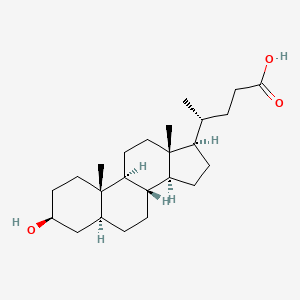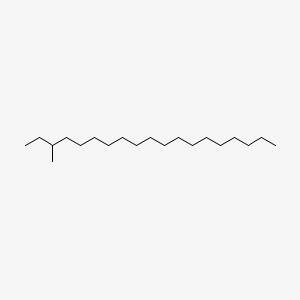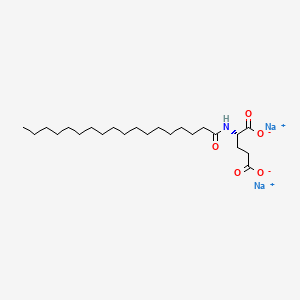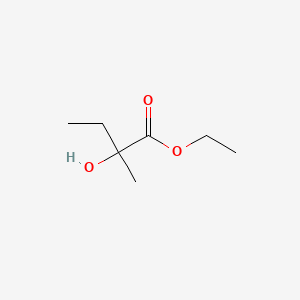
N-(4-Hydroxyphenyl)zimtsäureamid
Übersicht
Beschreibung
N-(4-Hydroxyphenyl)cinnamamide is a synthetic compound belonging to the class of cinnamamides. It has garnered significant attention due to its potential therapeutic and environmental applications. This compound is characterized by the presence of a cinnamamide moiety linked to a hydroxyphenyl group, which imparts unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
N-(4-Hydroxyphenyl)cinnamamide has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various bioactive molecules and polymers.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound exhibits antioxidant, anti-inflammatory, and anticancer properties, making it a potential candidate for drug development
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
Target of Action
N-(4-Hydroxyphenyl)cinnamamide, also known as Fenretinide , is a synthetic retinoid derivative . It has been found to inhibit the growth of several human cancer cell lines .
Mode of Action
Fenretinide’s mode of action involves the accumulation of reactive oxygen species (ROS) in tumor cells, leading to cell death through apoptosis and/or necrosis . It also inhibits α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism . The compound’s interaction with α-glucosidase was found to be dependent on its structure, with electron-withdrawing groups on the cinnamoyl aromatic ring causing increased inhibition activity .
Biochemical Pathways
It’s known that retinoids, substances related to vitamin a, play a crucial role in cell growth, differentiation, and apoptosis . Therefore, it can be inferred that N-(4-Hydroxyphenyl)cinnamamide, being a retinoid derivative, may affect these pathways.
Pharmacokinetics
One study mentioned that synthesized cinnamamides showed acceptable physicochemical and pharmacokinetics characteristics with little toxicity , indicating their potential use as lead drug candidates.
Result of Action
The result of N-(4-Hydroxyphenyl)cinnamamide’s action is the induction of cell death in tumor cells through apoptosis and/or necrosis . It also shows α-glucosidase inhibitory activity, which could potentially be beneficial in the management of diabetes .
Action Environment
The environment can influence the action, efficacy, and stability of N-(4-Hydroxyphenyl)cinnamamide. For instance, the synthesis of cinnamamides can be influenced by factors such as temperature and the presence of certain reagents . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(4-Hydroxyphenyl)cinnamamide can be synthesized through various methods. One common approach involves the reaction of cinnamoyl chloride with 4-hydroxyaniline in the presence of a base such as triethylamine in anhydrous tetrahydrofuran . Another method includes the use of methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters, such as temperature and molar ratios, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of N-(4-Hydroxyphenyl)cinnamamide often employs continuous-flow microreactor technology due to its efficiency and scalability. This method allows for precise control over reaction conditions, leading to consistent product quality and reduced production costs .
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Hydroxyphenyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The cinnamamide moiety can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Vergleich Mit ähnlichen Verbindungen
N-Phenylcinnamamide: Similar structure but lacks the hydroxy group, resulting in different chemical and biological properties.
N-(4-Chlorophenyl)cinnamamide: Contains a chloro group instead of a hydroxy group, affecting its reactivity and applications.
Uniqueness: N-(4-Hydroxyphenyl)cinnamamide is unique due to the presence of the hydroxy group, which enhances its ability to participate in hydrogen bonding and increases its solubility in aqueous environments. This structural feature contributes to its potent antioxidant and anti-inflammatory activities, distinguishing it from other cinnamamide derivatives .
Eigenschaften
IUPAC Name |
N-(4-hydroxyphenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14-9-7-13(8-10-14)16-15(18)11-6-12-4-2-1-3-5-12/h1-11,17H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRJZGPYPSPGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268540 | |
| Record name | N-(4-Hydroxyphenyl)-3-phenyl-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3579-85-9 | |
| Record name | N-(4-Hydroxyphenyl)-3-phenyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3579-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Hydroxyphenyl)-3-phenyl-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethanol, 2,2'-[methylenebis(sulfonyl)]bis-](/img/structure/B1614844.png)



![1-Phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B1614853.png)


